molecular formula C17H13NO3 B11344609 2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B11344609
M. Wt: 279.29 g/mol
InChI Key: HGJYQUJLIUXWOG-UHFFFAOYSA-N
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Description

2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylphenyl isocyanide with phenylglyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods: For large-scale production, the synthesis can be optimized using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium or copper can further enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitric acid, bromine; reactions are often conducted under acidic or basic conditions.

Major Products Formed:

  • Oxazole-3-carboxylic acid derivatives (oxidation)
  • Alcohols (reduction)
  • Nitrated or halogenated derivatives (substitution)

Mechanism of Action

The mechanism of action of 2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

(2-methylphenyl) 5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H13NO3/c1-12-7-5-6-10-15(12)20-17(19)14-11-16(21-18-14)13-8-3-2-4-9-13/h2-11H,1H3

InChI Key

HGJYQUJLIUXWOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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